molecular formula C9H15N3 B13326414 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Cat. No.: B13326414
M. Wt: 165.24 g/mol
InChI Key: BDGPHLMOCLDHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes, such as aromatase, thereby affecting hormone synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is unique due to its specific substitution pattern and the resulting electronic properties.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-ethyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-3-7-9-8(4-5-10-7)11-6-12(9)2/h6-7,10H,3-5H2,1-2H3

InChI Key

BDGPHLMOCLDHRN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CCN1)N=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.